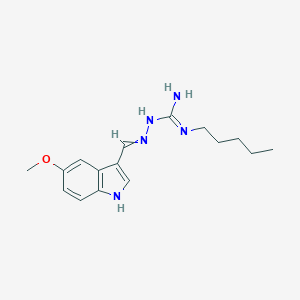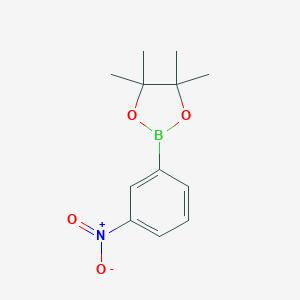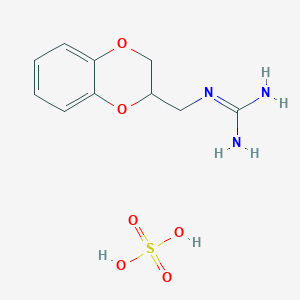
21-Dehydroxy Desoxymetasone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Dehydroxy Desoxymetasone is a synthetic glucocorticoid, a derivative of dexamethasone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is structurally similar to dexamethasone but lacks two hydroxyl groups, which may alter its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dideoxydexamethasone typically involves the modification of dexamethasone. The process includes selective deoxygenation reactions to remove the hydroxyl groups. Common reagents used in these reactions include reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions.
Industrial Production Methods
Industrial production of dideoxydexamethasone follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s purity and consistency. Techniques such as high-performance liquid chromatography (HPLC) are often employed for this purpose.
Análisis De Reacciones Químicas
Types of Reactions
21-Dehydroxy Desoxymetasone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
21-Dehydroxy Desoxymetasone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on cellular processes and gene expression.
Medicine: Explored for its anti-inflammatory and immunosuppressive properties, similar to dexamethasone.
Industry: Utilized in the development of pharmaceuticals and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of dideoxydexamethasone involves binding to glucocorticoid receptors, leading to changes in gene expression. This binding results in the suppression of inflammatory mediators and immune responses. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune regulation.
Comparación Con Compuestos Similares
Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive effects.
Prednisolone: Another glucocorticoid with similar properties but different pharmacokinetics.
Hydrocortisone: A naturally occurring glucocorticoid with broader applications.
Uniqueness
21-Dehydroxy Desoxymetasone is unique due to its structural modifications, which may result in different pharmacological properties compared to its parent compound, dexamethasone. These differences can be leveraged to develop new therapeutic agents with potentially improved efficacy and reduced side effects.
Propiedades
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17S)-17-acetyl-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO3/c1-12-9-17-16-6-5-14-10-15(25)7-8-21(14,4)22(16,23)18(26)11-20(17,3)19(12)13(2)24/h7-8,10,12,16-19,26H,5-6,9,11H2,1-4H3/t12-,16+,17+,18+,19-,20+,21+,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUABADHSGXOHOJ-GAYBOGBZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)C)C)O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)C)C)O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














